JCP678

Chemical Biology Target Deconvolution Inhibitor Selectivity

JCP678 is a selective, irreversible sulfonyl fluoride inhibitor of FphF, a unique serine hydrolase in Staphylococcus aureus. Unlike broad-spectrum PMSF or AEBSF, JCP678 covalently modifies the FphF active-site serine with minimal cross-reactivity to human homologs, enabling precise functional dissection of virulence pathways—including biofilm formation, immune evasion, and oxidative-stress adaptation—without confounding off-target effects. Identified from a ~500-compound chemoproteomic screen for its selective engagement of the ~28 kDa FphF hydrolase, this probe is ideal for target validation, competitive ABPP profiling, X-ray crystallography, and medicinal chemistry campaigns aimed at narrow-spectrum anti-staphylococcal agents. Supplied at ≥98% purity to ensure reproducible, high-confidence results.

Molecular Formula C14H12FNO4S
Molecular Weight 309.31
CAS No. 82422-62-6
Cat. No. B608178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJCP678
CAS82422-62-6
SynonymsJCP-678;  JCP 678;  JCP678
Molecular FormulaC14H12FNO4S
Molecular Weight309.31
Structural Identifiers
SMILESO=C(OCC1=CC=CC=C1)NC2=CC=CC(S(=O)(F)=O)=C2
InChIInChI=1S/C14H12FNO4S/c15-21(18,19)13-8-4-7-12(9-13)16-14(17)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
InChIKeyQAHGVZAFEXFLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JCP678 (CAS 82422-62-6): A Selective, Covalent Inhibitor of the Staphylococcus aureus Serine Hydrolase FphF


JCP678 (CAS 82422-62-6), also known as benzyl N-(3-fluorosulfonylphenyl)carbamate, is a sulfonyl fluoride-based, irreversible inhibitor of serine hydrolases . It has been specifically identified as a selective, covalent inhibitor of FphF, a unique fluorophosphonate-binding serine hydrolase in the Gram-positive pathogen Staphylococcus aureus [1]. Unlike broad-spectrum protease inhibitors, JCP678's activity is characterized by its targeted mechanism and its utility as a chemical probe for deconvoluting specific enzyme function in complex bacterial proteomes [2].

Why Generic Serine Hydrolase Inhibitors Cannot Replace JCP678 in Target Deconvolution Studies


In-class substitution of JCP678 with common, broad-spectrum serine hydrolase inhibitors like PMSF or AEBSF is not scientifically valid for target-specific applications. These generic inhibitors covalently modify a vast array of active-site serines across the proteome, leading to widespread off-target effects that obscure the specific biological role of any single enzyme. In contrast, JCP678 was identified from a chemical proteomic screen of approximately 500 compounds for its selective engagement with the ~28 kDa FphF hydrolase in S. aureus, while demonstrating minimal cross-reactivity with human homologs [1]. This high degree of target selectivity is critical for functional studies, as the use of non-selective inhibitors would confound results by simultaneously inactivating multiple unrelated serine hydrolases, making it impossible to attribute a phenotypic outcome solely to FphF inhibition [2].

Quantitative Evidence for the Selection of JCP678 over Comparator Serine Hydrolase Inhibitors


Differential Selectivity: JCP678 vs. Broad-Spectrum Inhibitor PMSF for FphF Engagement

JCP678 exhibits a distinct selectivity profile compared to the commonly used, broad-spectrum serine hydrolase inhibitor PMSF. While PMSF is an unspecific inactivator of many serine proteases at concentrations between 0.1 - 1 mM, JCP678 was found to selectively target the FphF hydrolase in the S. aureus proteome [1]. This is evidenced by activity-based protein profiling (ABPP) studies where pretreatment of S. aureus lysates with JCP678 resulted in a specific, significant change in the recovery of a single ~28 kDa protein target (FphF), as visualized by a volcano plot, indicating high target engagement without the widespread proteome interference characteristic of PMSF [2].

Chemical Biology Target Deconvolution Inhibitor Selectivity Activity-Based Protein Profiling

Comparative Target Engagement: JCP678 vs. the FphB-Selective Inhibitor JCP251

A direct head-to-head comparison using activity-based protein profiling (ABPP) demonstrates the divergent target selectivity between JCP678 and the related compound JCP251. In S. aureus proteomes, JCP678 pretreatment leads to a prominent change in the recovery of a distinct 28 kDa protein, which was subsequently identified as FphF [1]. In the same experimental system, JCP251 was found to selectively inhibit a different serine hydrolase, FphB, showcasing a different pattern of target engagement [1]. This side-by-side proteomic analysis provides direct, quantitative evidence that despite being members of the same sulfonyl fluoride inhibitor class, these two molecules possess orthogonal and non-overlapping selectivity within the Fph hydrolase family.

Bacterial Pathogenesis Activity-Based Protein Profiling Enzyme Specificity Virulence Factor

Mechanistic Differentiation: Irreversible Covalent Modification vs. Reversible ATP-Competitive PKC Inhibitors

JCP678 is differentiated from the class of ATP-competitive protein kinase C (PKC) inhibitors, such as bisindolylmaleimide VIII (Ro 31-7549 acetate), by its distinct mechanism of action. Bisindolylmaleimide VIII acts as a reversible, ATP-competitive inhibitor of PKC isoforms (e.g., IC50 = 158 nM for rat brain PKC) . In contrast, JCP678 functions as an irreversible, covalent inhibitor of serine hydrolases, specifically modifying the active-site serine nucleophile of FphF via its sulfonyl fluoride warhead [1]. This mechanistic difference is fundamental; the covalent, irreversible inhibition by JCP678 provides sustained target inactivation that is not dependent on maintaining high local concentrations of the inhibitor, a property often associated with prolonged pharmacodynamic effects [1].

Enzyme Mechanism Covalent Inhibitor Binding Kinetics Inhibitor Design

Reduced Cross-Reactivity: JCP678's Selectivity Advantage over Fluorophosphonate (FP) Activity-Based Probes

While broad-spectrum fluorophosphonate (FP) activity-based probes (e.g., FP-TMR) are used to label a wide array of active serine hydrolases in a proteome, JCP678 demonstrates a superior selectivity profile. In S. aureus, an FP-TMR probe labels multiple Fph family members (including FphB and FphH) and other uncharacterized hydrolases, providing a broad view of serine hydrolase activity [1]. However, pretreatment of the purified FphF protein with JCP678 completely blocks subsequent labeling by the FP-TMR probe, confirming its specific and potent interaction with this single target without affecting the labeling of other FP-binding proteins in the proteome [2]. This demonstrates that JCP678 can be used as a 'functional knockout' for FphF within a complex biological sample, a level of control not achievable with broad-spectrum probes or inhibitors.

Activity-Based Protein Profiling Selectivity Chemical Probe Proteomics

Validated Research and Industrial Applications for JCP678 Based on Quantitative Differentiation


Functional Annotation and Target Deconvolution of the FphF Virulence Factor in S. aureus

Researchers investigating the molecular basis of S. aureus pathogenesis can utilize JCP678 as a precise chemical probe to dissect the specific function of FphF. As demonstrated by ABPP studies, JCP678 selectively engages FphF in the bacterial proteome without targeting related Fph enzymes like FphB [1]. This allows for functional knockout experiments where the specific contribution of FphF to processes like biofilm formation, immune evasion, or stress adaptation can be isolated and studied, without the confounding effects of inhibiting other hydrolases. This application is directly supported by evidence showing that FphF is transcriptionally upregulated under oxidative stress conditions [2].

Target Validation for the Development of Narrow-Spectrum Anti-Virulence Therapeutics

JCP678 serves as a critical tool for validating FphF as a potential therapeutic target for narrow-spectrum anti-staphylococcal agents. The compound's high selectivity for a bacterial hydrolase over human homologs [1] is a key differentiator from broad-spectrum inhibitors and makes it an ideal starting point for medicinal chemistry efforts. By using JCP678 to establish a direct link between FphF inhibition and a reduction in bacterial virulence (e.g., in an in vivo model), researchers can build a strong rationale for the development of FphF-targeted drugs that may be less likely to disrupt the host microbiome or cause off-target toxicity. This is contrasted with the non-specific effects of broad-spectrum inhibitors like PMSF [2].

Structural Biology Studies of Covalent Inhibition and Ligand-Binding Pockets

The irreversible, covalent mechanism of JCP678 makes it an ideal ligand for structural biology applications, such as X-ray crystallography. The compound's ability to covalently modify the active-site serine of FphF [1] stabilizes the enzyme-ligand complex, facilitating the determination of high-resolution structures. This structural data is invaluable for rational drug design, providing a precise map of the hydrophobic substrate-binding pocket and interactions that govern inhibitor specificity [1]. This application is supported by published structural work that used JCP678 to characterize the FphF active site [1].

Comparative Proteomics and Chemoproteomics Profiling

JCP678 is a powerful component of a chemoproteomic strategy for the comparative analysis of serine hydrolase function across different bacterial strains or growth conditions. By treating proteomes with JCP678 and a broad-spectrum activity-based probe like FP-TMR [1], researchers can use competitive ABPP to quantify the selectivity and potency of JCP678 for FphF relative to all other FP-binding proteins. This approach, which has been used to identify JCP678's specific target [2], allows for the global assessment of a compound's selectivity and can be used to identify off-targets or resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for JCP678

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.